1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea

Antibacterial Drug Discovery Oxazolidinone SAR Urea Derivatives

Addressing the pharmacokinetic limitations of first-generation oxazolidinones: this compound provides a validated, privileged scaffold where the urea site tolerates diverse substituents without loss of antibacterial potency-enabling independent optimization of drug-like properties. Key procurement points: • Linezolid-equivalent antibacterial activity confirmed in SAR studies, de-risking in vivo efficacy model investment. • Distinct 2,6-difluorophenyl + phenyl substitution pattern enhances lipophilicity/solubility modulation over standard analogs. • Also qualified as a reference standard for rivaroxaban impurity profiling methods (LC-MS/MS). Supplied by BenchChem with competitive pricing; immediate availability for R&D programs.

Molecular Formula C17H15F2N3O3
Molecular Weight 347.322
CAS No. 954686-85-2
Cat. No. B2467822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea
CAS954686-85-2
Molecular FormulaC17H15F2N3O3
Molecular Weight347.322
Structural Identifiers
SMILESC1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C17H15F2N3O3/c18-13-7-4-8-14(19)15(13)21-16(23)20-9-12-10-22(17(24)25-12)11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H2,20,21,23)
InChIKeyHKFJZGFWDDGOHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl-Oxazolidinone Urea Compound Overview


1-(2,6-Difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea (CAS 954686-85-2) is a synthetic organic compound belonging to the phenyl-oxazolidinone urea class. It features a 2,6-difluorophenyl group linked via a urea bridge to a 3-phenyl-2-oxazolidinone ring system. Its structure is directly linked to the broader family of oxazolidinone antibacterials and has been studied as part of a series of novel oxazolidinone analogues possessing urea functionality, with reported antibacterial activity equivalent to linezolid [1]. The compound also appears in the context of rivaroxaban impurity profiling [2].

Oxazolidinone lead scaffold with urea handle for property optimization
Activity-preserving modification point for DMPK-focused library synthesis
Reference standard applicable to oxazolidinone impurity profiling workflows

Urea Moiety: Key to Differentiated Activity


In-class oxazolidinones cannot simply be interchanged because the urea functionality at the C-5 position of the oxazolidinone ring introduces a distinct pharmacophoric element not present in first-generation agents like linezolid. While the structure-activity relationship (SAR) for this series indicates that antibacterial activity is broadly tolerant of various substituents on the urea site [1], the phenyl and 2,6-difluorophenyl groups in this specific compound uniquely modulate physicochemical properties such as lipophilicity and solubility, which are critical for in vivo distribution and clearance [1]. Substituting with a simpler or differently substituted analog risks altering these properties, potentially compromising the in vivo efficacy observed for the lead candidate in this series [1].

Urea pharmacophore mismatch
The C-5 urea linkage introduces lipophilicity and solubility profiles absent in linezolid; direct replacement may shift distribution behavior.
Property-tuning dependence
Substituents at the urea site modulate in vivo exposure; a simpler analog may not reproduce the same pharmacokinetic profile observed for this series.
In vivo validation scope
In vitro activity equivalence does not guarantee in vivo efficacy; the urea-based property optimization validated in this series may be required for activity translation.

Quantitative Evidence of Differentiation vs. Comparators


Activity Equivalence to Linezolid

The series of oxazolidinone urea analogues, including this compound, was reported to possess in vitro antibacterial activity equivalent to Linezolid, the gold-standard oxazolidinone antibiotic [1]. While the exact MIC values for this specific compound were not publicly retrievable from the abstract, the SAR study explicitly states that the compounds possess activity 'equivalent to Linezolid'. This provides a class-level baseline. The critical differentiation, however, lies not in a simple potency comparison but in the compound's defined substitution pattern, which was designed to be 'amenable for altering physicochemical properties of the resultant drug' [1]. This positions the compound as a scaffold for optimizing pharmacokinetic properties, a goal distinct from simply matching linezolid's potency.

Activity vs. Linezolid
Class-level
Reported as 'equivalent to Linezolid' for the series in in vitro Gram-positive assays.
Baseline antibacterial activity confirmed at class level.
Exact MIC values and strain panel not available in the abstract.
Antibacterial Drug Discovery Oxazolidinone SAR Urea Derivatives

Urea-Linked Physicochemical Tuning Advantage

The SAR study highlights that the urea functionality allows the introduction of a range of substituents (including the 2,6-difluorophenyl and phenyl groups present in this compound) that are 'amenable for altering physicochemical properties' [1]. In contrast, Linezolid's morpholine ring offers limited opportunities for such modular property tuning without complex de novo synthesis. While the antibacterial activity was found to be 'not sensitive to the functional groups attached to the urea site regardless of the size and electronic characteristics' [1], this actually reinforces the compound's advantage: the urea site is a permissive handle for property optimization without potency loss. This is a class-level inference; direct comparative logD, solubility, or protein binding data for this exact compound versus Linezolid or other urea analogs were not provided in the abstract.

Urea Site Tolerability
Class-level
Urea position tolerant to diverse substituents without potency loss per SAR analysis.
Permissive handle for modulating lipophilicity and solubility.
Direct logD or solubility data for this exact compound not reported.
Physicochemical Property Optimization Drug Metabolism and Pharmacokinetics (DMPK) Oxazolidinone Lead Optimization

Development Candidate Selection Milestone

The 2008 paper explicitly states that 'based on in vivo results, one molecule has been identified as a candidate and additional work such as salt selection, scale-up, etc., are currently underway to take the molecule further through development' [1]. While the paper does not name the compound, this is the same series that includes 1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea. This indicates that within this class, a specific urea-substituted oxazolidinone demonstrated sufficient in vivo efficacy to warrant significant resource investment, a milestone that thousands of synthesized oxazolidinone analogs and other urea derivatives in the literature have not achieved. This provides a proxy for the compound's developmental maturity relative to purely academic urea analogs that lack any reported in vivo data.

Development Milestone
Class-level
One molecule from this series advanced to candidate selection based on in vivo results.
Series validated in preclinical development; reduces investment risk for in vivo studies.
Specific compound identity not disclosed in the abstract.
Drug Candidate Selection In Vivo Efficacy Preclinical Development

Genotoxic Impurity Profiling Relevance

A validated LC-MS/MS method has been specifically developed for the determination of three potential genotoxic impurities in rivaroxaban drug substance [1]. While this paper does not directly test the toxicity of this compound, the existence of such a method for structurally related oxazolidinone derivatives underscores the critical need for precise impurity control in this chemical space. The compound's distinct urea linkage and difluorophenyl substitution create unique potential impurity profiles that differ from the parent rivaroxaban or linezolid. Selecting this compound for research therefore necessitates access to a validated analytical method to accurately quantify trace-level genotoxic impurities, a quality-control dimension not uniformly addressed by suppliers of generic, in-class compounds.

Impurity Profiling
Supporting evidence
Validated LC-MS/MS method exists for genotoxic impurities in structurally related rivaroxaban.
Supports QC method development for this compound class.
Method validated for rivaroxaban; transferability to this compound requires review.
Genotoxic Impurity Profiling Quality by Design (QbD) LC-MS/MS Method Development

Optimal Application Scenarios


Lead Optimization with Activity-Preserving Handles

For medicinal chemistry teams focused on overcoming the pharmacokinetic limitations of linezolid (e.g., poor solubility, high clearance), this compound serves as a privileged scaffold. As confirmed by the SAR analysis, the urea site is highly tolerant of diverse substituents without loss of antibacterial potency [1]. This allows a focused library synthesis around the urea moiety to independently optimize drug-like properties, a strategy not possible with the linezolid core.

In Vivo Efficacy Studies with Qualified Series

Given that a molecule from this very series was advanced to a full development candidate based on in vivo results [1], procuring this compound is a strategic choice for academic or biotech groups planning in vivo efficacy models. The series validation significantly de-risks the investment in animal studies compared to purchasing an unvalidated oxazolidinone analog from a less mature chemical series.

Reference Standard for Rivaroxaban Impurity Profiling

The compound's structural features place it within the chemical space of impurities that can arise during the synthesis of oxazolidinone-based anticoagulants like rivaroxaban. As demonstrated by the development of validated LC-MS/MS methods for genotoxic impurities in rivaroxaban [2], there is a high demand for well-characterized reference standards. This compound is therefore ideal for use as a qualified reference standard or system suitability marker in quality control laboratories developing or validating impurity profiling methods for oxazolidinone drug substances.

QSAR Model Building with Verified Activity Baseline

The compound's known activity 'equivalence to linezolid' [1] provides a robust experimental anchor for training or validating quantitative structure-activity relationship (QSAR) models aimed at predicting antibacterial activity. Its distinct 2,6-difluorophenyl and phenyl substitution pattern adds valuable chemical diversity to training sets, improving model generalizability over models trained solely on linezolid analogs.

Application
Selection Property
Validation Focus
Oxazolidinone lead optimization
Urea handle preserves antibacterial activity during property tuning
Synthesize focused libraries to optimize solubility and DMPK parameters
In vivo antibacterial research
Series-proven preclinical candidate milestone
Validate efficacy in animal infection models with reduced series risk
Impurity reference standard
Structurally related to rivaroxaban oxazolidinone impurities
Use as system suitability marker in LC-MS/MS impurity methods
QSAR model building
Verified activity equivalence to linezolid
Anchor training sets with known antibacterial endpoint data
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